

Avutometinib duration of response comparison

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Compound Focus: Avutometinib

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Clinical Response Duration Data

The following table summarizes the key efficacy data for **avutometinib**-based regimens from recent clinical trials.

Trial / Regimen	Cancer Type	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Duration of Response (DoR) / Note
FRAME [1]	Low-Grade Serous Ovarian Cancer (LGSOC)	42.3% (11/26)	20.1 months	Median PFS provided; specific DoR not reported.
Avutometinib + Defactinib				
RAMP 201 (Interim) [2]	Recurrent LGSOC	45% (13/29)	Data Immature	Tumor shrinkage observed in 86% (25/29) of patients.
Avutometinib + Defactinib				

Trial / Regimen	Cancer Type	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Duration of Response (DoR) / Note
Preclinical Melanoma Model [2]	Cutaneous Melanoma (with brain mets)	N/A (Preclinical)	Prolonged survival in mice	Combination promoted tumor regression in vivo.

Key Experimental Protocols

The data in the table above comes from rigorous clinical and preclinical studies. Here are the methodologies for the key trials:

- **FRAME Trial (NCT03875820) Design [1]:**

- **Phase:** Phase 1
- **Study Type:** First-in-human, open-label trial evaluating the combination of **avutometinib** and defactinib.
- **Dosing Schedule:** The recommended Phase 2 dose (RP2D) was **avutometinib 3.2 mg orally once daily, twice weekly** (e.g., Monday/Thursday) and **defactinib 200 mg orally twice daily, 7 days a week**. Both drugs were administered on a **3 weeks on, 1 week off** cycle.
- **Patient Population:** Adults with advanced solid tumors, including expansion cohorts for LGSOC, KRAS-mutated NSCLC, colorectal cancer (CRC), and pancreatic cancer.
- **Primary Endpoint:** Determination of the recommended phase 2 dose and schedule (RP2D).
- **Key Efficacy Measures:** Objective response rate (ORR) per RECIST criteria and progression-free survival (PFS).

- **RAMP 201 Trial (NCT04625270) Design [2]:**

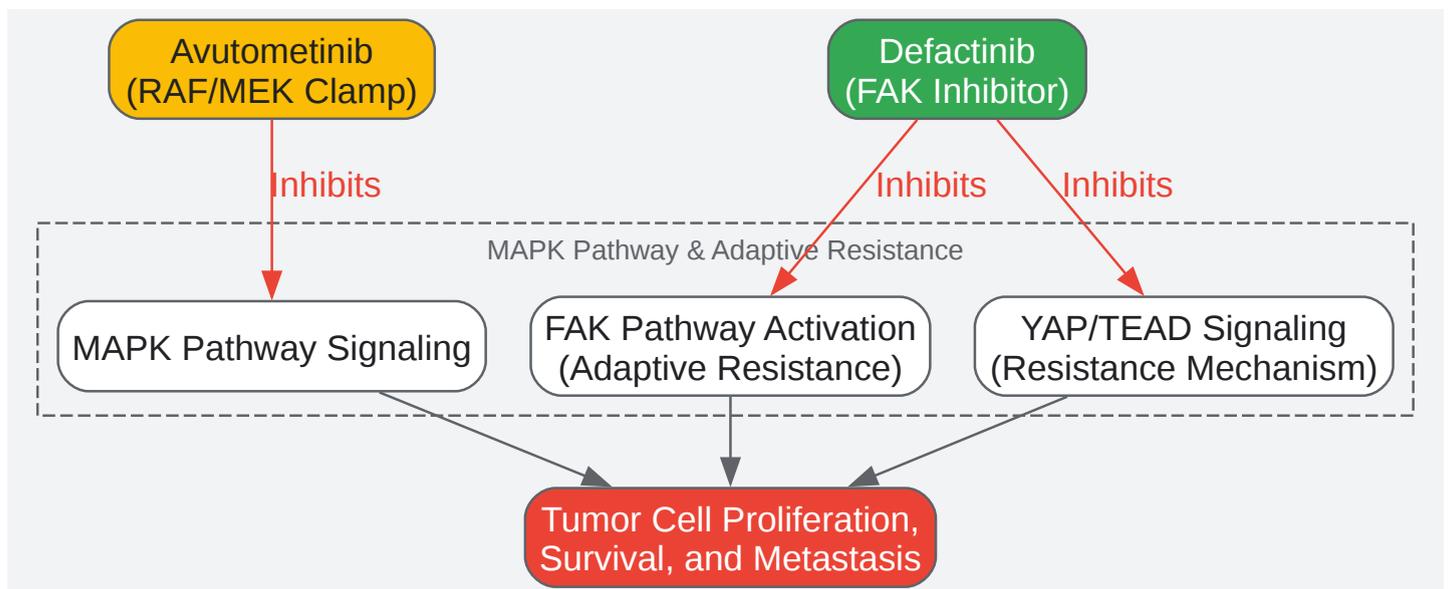
- **Phase:** Phase 2
- **Study Type:** A study focusing on patients with recurrent LGSOC.
- **Primary Endpoint:** Objective response rate (ORR).
- **Context:** This trial builds on the synergy observed in preclinical models.

Mechanism of Action and Synergistic Rationale

The therapeutic rationale for combining **avutometinib** with defactinib is based on targeting two interconnected pathways that cancers use to survive and develop resistance.

- **Avutometinib: A RAF/MEK Clamp:** Unlike traditional MEK-only inhibitors, **avutometinib** has a unique dual mechanism. It inhibits MEK kinase activity **and** acts as a "clamp," inducing the formation of inactive complexes of MEK with ARAF, BRAF, and CRAF. This prevents RAF from phosphorylating and re-activating MEK, leading to a more profound and durable suppression of the MAPK pathway [1] [3].
- **Defactinib: A Focal Adhesion Kinase (FAK) Inhibitor:** Defactinib is an oral inhibitor of FAK and the related protein Pyk2. FAK integrates signals from growth factor receptors and integrins, regulating cell survival, proliferation, and migration. **Critically, FAK activation is a known mechanism of resistance to MAPK pathway inhibition** [2] [3].

The diagram below illustrates how this combination overcomes resistance.



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This synergistic combination provides a **more complete and durable anti-tumor response** by simultaneously attacking the primary driver pathway (MAPK) and a key adaptive resistance pathway (FAK), which also suppresses other resistance mechanisms like PI3K and YAP/TEAD signaling [2] [3].

Interpretation and Research Context

- **Focus on Specific Cancers:** The most compelling efficacy data for the **avutometinib**-defactinib combination currently exists for **Low-Grade Serous Ovarian Cancer (LGSOC)**, a tumor known to be relatively resistant to chemotherapy [1].
- **Ongoing Research:** The combination is under active investigation in other RAS/MAPK-driven tumors, including KRAS-mutant non-small cell lung cancer (NSCLC) and cutaneous melanoma, through the RAMP clinical trial program [2] [3].
- **Direct Comparisons:** The available search results do not contain head-to-head clinical trial data directly comparing the duration of response of **avutometinib** to other specific MEK inhibitors (e.g., trametinib, cobimetinib). The data presented establishes its profile primarily within its specific combination context.

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